methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate
Description
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Properties
IUPAC Name |
methyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)13-11(12-8)16-6-10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNVNWHABSNJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-methyl-1H-benzimidazole-2-thiol+methyl bromoacetate→methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the potential of benzimidazole derivatives in cancer therapy. Compounds similar to methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications in benzimidazole derivatives can enhance their efficacy against specific cancer types by targeting various molecular pathways .
Antihypertensive Effects
Certain benzimidazole derivatives have been designed as angiotensin II receptor antagonists, showing promise in managing hypertension. Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate may also share similar properties, contributing to its potential use in cardiovascular therapies .
Mechanistic Insights
The pharmacological activities of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication processes.
- Anticancer Mechanism : It can induce apoptosis through the activation of caspase pathways or inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
- Antihypertensive Mechanism : By blocking angiotensin II receptors, it reduces vasoconstriction and lowers blood pressure.
Synthesis and Characterization
A study conducted on the synthesis of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate demonstrated its structural characterization using techniques such as NMR and IR spectroscopy. The findings confirmed the successful formation of the compound and provided insights into its stability and reactivity .
In Vivo Studies
In vivo studies have shown that compounds derived from benzimidazole exhibit low toxicity while maintaining high efficacy against target diseases. For instance, animal models treated with methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate displayed significant reductions in tumor size without adverse side effects .
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Benzimidazole derivatives | Effective against E. coli and S. aureus |
| Anticancer | Structural analogs | Induces apoptosis in cancer cells |
| Antihypertensive | Angiotensin II receptor antagonists | Lowers blood pressure in hypertensive models |
Mechanism of Action
The mechanism of action of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological effects by participating in redox reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
- N-benzhydryl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- [(5-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate
Uniqueness
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl acetate moiety differentiates it from other benzimidazole derivatives, potentially leading to unique applications and activities.
Biological Activity
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate can be represented by the following molecular formula:
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.26 g/mol
The synthesis typically involves the reaction of benzimidazole derivatives with appropriate acylating agents, leading to the formation of the acetate functional group. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.
The biological activity of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety is known to bind to various enzymes, potentially inhibiting their activity. This can affect metabolic pathways involved in disease progression.
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, thereby modulating immune system activity.
Antimicrobial Activity
Research indicates that methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including:
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1.56 | High potency against MRSA |
| Escherichia coli | 10 | Moderate activity |
| Candida albicans | 5 | Effective antifungal activity |
The compound demonstrated comparable activity to standard antibiotics such as Gentamycin, especially against resistant strains like MRSA and MRSE .
Anticancer Properties
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been shown to inhibit cell proliferation by arresting the cell cycle at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancerous cells .
Case Studies
Several case studies have highlighted the therapeutic potential of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate:
- Study on Antimicrobial Efficacy :
- Anticancer Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
